2-Fluoropyrimidine-5-carbaldehyde

Description

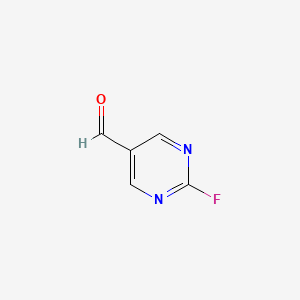

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLXXMDTYBCQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240041-64-8 | |

| Record name | 2-fluoropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 Fluoropyrimidine 5 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 2-fluoropyrimidine-5-carbaldehyde is a primary site for various transformations, including oxidation, reduction, and nucleophilic additions. These reactions are fundamental in elaborating the molecular framework and introducing new functionalities.

Oxidation Pathways to Carboxylic Acids

The oxidation of the aldehyde moiety in this compound to a carboxylic acid represents a key transformation, yielding 2-fluoropyrimidine-5-carboxylic acid. This conversion is typically achieved using a variety of oxidizing agents under controlled conditions. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.

Common oxidizing agents and conditions for this transformation are summarized in the table below.

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

| Potassium permanganate (B83412) (KMnO4) | Acetone/Water | Room Temperature | Moderate |

| Jones Reagent (CrO3/H2SO4) | Acetone | 0 °C to Room Temperature | Good |

| Pinnick Oxidation (NaClO2/NaH2PO4) | t-BuOH/H2O | Room Temperature | High |

Reduction Pathways to Alcohols

The reduction of the aldehyde group affords the corresponding primary alcohol, (2-fluoropyrimidin-5-yl)methanol. This transformation is readily accomplished using various hydride-based reducing agents. libretexts.orgkhanacademy.org The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired selectivity. libretexts.org

Key reducing agents for this conversion are outlined in the following table.

| Reducing Agent | Solvent | Temperature | Yield (%) |

| Sodium borohydride (B1222165) (NaBH4) | Methanol or Ethanol | 0 °C to Room Temperature | High |

| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) or Diethyl ether | 0 °C | High |

Nucleophilic Addition Reactions (e.g., Aldol, Wittig, Imine Formation, Reductive Amination)

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comkhanacademy.org

Aldol Reaction: In the presence of a suitable base, this compound can react with enolates or enolate equivalents to form β-hydroxy carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Reaction with a phosphorus ylide, generated from a phosphonium (B103445) salt and a base, yields a 2-fluoro-5-vinylpyrimidine derivative. organic-chemistry.orgwikipedia.orgudel.edu The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org

Imine Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. pressbooks.pub

Reductive Amination: A one-pot procedure that combines imine formation with in-situ reduction provides a direct route to secondary and tertiary amines. libretexts.org The aldehyde is first treated with a primary or secondary amine to form an iminium ion, which is then reduced by a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.org This method is widely used in medicinal chemistry for the synthesis of amine derivatives. libretexts.org

Reactions Involving the Fluorine Atom and Pyrimidine (B1678525) Ring

The presence of the fluorine atom at the C2 position and the inherent electron-deficient nature of the pyrimidine ring make this part of the molecule susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The fluorine atom on the pyrimidine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The electron-withdrawing nature of the two ring nitrogens and the aldehyde group further activates the ring towards nucleophilic attack. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) to generate a range of 2-substituted pyrimidine derivatives. nih.govnih.gov The reaction generally proceeds under mild conditions and is a cornerstone for the late-stage functionalization of pyrimidine-containing molecules. nih.gov

The general scheme for this reaction is shown below:

Where Nu- represents a nucleophile.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

While the fluorine atom is more commonly displaced via SNAr, under specific conditions, it can participate in palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com However, it is more common to first convert the C-F bond to a more reactive C-Br or C-I bond for more efficient coupling. Alternatively, other positions on the pyrimidine ring can be functionalized for cross-coupling. For instance, if another leaving group such as a bromine or iodine atom is present on the ring, it can readily undergo reactions like Suzuki, Stille, or Sonogashira couplings. ossila.comrsc.org These reactions are invaluable for the construction of biaryl and other complex carbon skeletons. nih.govnih.gov

The general scheme for a Suzuki coupling is depicted below:

Where X is a suitable leaving group (e.g., Br, I) and R-B(OR')2 is a boronic acid or ester.

Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by base-induced β-elimination of the leaving group and a proton from the ring to restore aromaticity. nih.gov

For this compound, the pyrimidine ring is highly activated towards nucleophilic attack due to the presence of two nitrogen atoms and the electron-withdrawing formyl group. The fluorine atom at the 2-position further enhances this electrophilicity. The most probable sites for VNS are the hydrogen atoms at the C-4 and C-6 positions, which are ortho and para to the activating formyl group and also influenced by the ring nitrogens.

The general mechanism for the VNS reaction on this compound would proceed via the initial addition of a nucleophile, such as a carbanion stabilized by a sulfonyl or cyano group, to form a Meisenheimer-type adduct. organic-chemistry.orgnih.gov Subsequent base-induced elimination of HX would lead to the substituted product.

Table 1: Predicted Regioselectivity in Vicarious Nucleophilic Substitution of this compound

| Nucleophile (Nu-CH₂-LG) | Predicted Major Product | Predicted Minor Product |

| ClCH₂SO₂Ph | 4-(Phenylsulfonylmethyl)-2-fluoropyrimidine-5-carbaldehyde | 6-(Phenylsulfonylmethyl)-2-fluoropyrimidine-5-carbaldehyde |

| TsCH₂CN | 4-(Cyanomethyl)-2-fluoropyrimidine-5-carbaldehyde | 6-(Cyanomethyl)-2-fluoropyrimidine-5-carbaldehyde |

| PhS(O)CH₂Cl | 4-(Phenylthiomethyl)-2-fluoropyrimidine-5-carbaldehyde | 6-(Phenylthiomethyl)-2-fluoropyrimidine-5-carbaldehyde |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Vicarious Nucleophilic Substitution:

The VNS reaction on this compound is initiated by the attack of a carbanion (generated from a precursor like chloromethyl phenyl sulfone by a strong base) on an electron-deficient carbon of the pyrimidine ring (C-4 or C-6). This forms a σ-adduct (Meisenheimer complex). organic-chemistry.org The presence of the electron-withdrawing formyl group and the ring nitrogens stabilizes this intermediate. In the next step, a base abstracts a proton from the same carbon atom that was attacked, leading to the elimination of the leaving group (e.g., chloride) and the restoration of aromaticity.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr at the C-2 position proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C-2 carbon, breaking the π-bond and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the formyl group. In the second, typically faster step, the fluoride ion is eliminated, and the aromatic system is reformed, yielding the substituted product. The high electronegativity of fluorine makes it a good leaving group in this context, facilitating the reaction.

Spectroscopic and Structural Characterization Methodologies for 2 Fluoropyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Fluoropyrimidine-5-carbaldehyde and its analogs. Through techniques like ¹H, ¹³C, and 2D NMR, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum of a pyrimidine (B1678525) derivative, aromatic protons typically appear in the chemical shift range of δ 6.5-9.16 ppm. researchgate.net The aldehyde proton of a carbaldehyde group is characteristically found further downfield. For instance, in a related compound, 2,4-diamino-pyrimidine-5-carbaldehyde, the aldehyde proton signal is observed at a distinct chemical shift. chemicalbook.com The specific chemical shifts and coupling constants of the protons on the pyrimidine ring provide definitive information about the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom. For pyrimidine derivatives, carbon signals can be found across a broad range. gsconlinepress.com The carbonyl carbon of the aldehyde group is particularly diagnostic, typically resonating at a significantly downfield chemical shift. The carbon atoms attached to the fluorine and nitrogen atoms will also exhibit characteristic shifts influenced by the electronegativity of these heteroatoms. For example, in 5-fluorouracil (B62378), the carbon atom bonded to fluorine shows a distinct resonance. researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons. These techniques are invaluable for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra, especially for more complex derivatives.

Table 1: Representative NMR Data for Pyrimidine Derivatives

| Technique | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 6.5 - 9.16 | researchgate.net |

| ¹³C NMR | Carbonyl Carbon (Aldehyde) | ~193 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde and the aromatic pyrimidine ring.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1620-1699 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected to appear around 2920-2978 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine ring would be found in the 1525-1596 cm⁻¹ range. researchgate.net The presence of a C-F bond would also give rise to a characteristic absorption, the position of which can vary but is a key indicator of fluorination.

Table 2: Characteristic IR Absorption Frequencies for Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1620 - 1699 | researchgate.net |

| Aromatic Ring | C-H Stretch | 2920 - 2978 | researchgate.net |

| Aromatic Ring | C=C and C=N Stretch | 1525 - 1596 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyrimidine derivatives is influenced by the nature and position of the substituents on the ring. nih.gov The loss of the formyl radical (CHO) from the molecular ion is a common fragmentation pathway for aromatic aldehydes. The pyrimidine ring itself can also undergo characteristic fragmentation, providing further confirmation of the core structure. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The crystal structure reveals how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding or π-stacking. This information is crucial for understanding the physical properties of the compound and can provide insights into its biological activity. For instance, the crystal structure of a related fluorinated pyrimidine derivative, 9-fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, has been determined, revealing the precise spatial arrangement of the atoms. researchgate.net Similarly, the crystal structure of 5-fluorouracil in complex with an enzyme has provided insights into its mechanism of action. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-diamino-pyrimidine-5-carbaldehyde |

| 5-fluorouracil |

| 9-fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine |

Theoretical and Computational Studies of 2 Fluoropyrimidine 5 Carbaldehyde

Use as a Versatile Building Block

As a bifunctional molecule, 2-Fluoropyrimidine-5-carbaldehyde can be used to introduce the fluoropyrimidine moiety into larger, more complex molecules. The aldehyde can be transformed into various other functional groups, which can then be used in subsequent synthetic steps. Its utility is analogous to other halogenated pyridine (B92270) carbaldehydes, such as 2-bromopyridine-5-carbaldehyde, which are also used as pharma intermediates. pharmacompass.com

Role in the Synthesis of Biologically Active Compounds

Fluoropyrimidines are a well-established class of compounds with significant therapeutic applications, most notably as anticancer agents. mdpi.com The parent compound, 5-fluorouracil (B62378) (5-FU), and its derivatives are widely used in chemotherapy. nih.govmdpi.com The mechanism of action of these drugs often involves the inhibition of key enzymes like thymidylate synthase. nih.govacs.org

While specific examples of drugs synthesized directly from this compound were not found in the provided search results, its potential as a precursor for novel kinase inhibitors and other therapeutic agents is significant. The fluoropyrimidine scaffold is a common feature in many kinase inhibitors, and the aldehyde functionality provides a convenient point for elaboration to create molecules that can target the active sites of these enzymes.

2 Fluoropyrimidine 5 Carbaldehyde As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Heterocyclic Scaffolds

2-Fluoropyrimidine-5-carbaldehyde serves as a versatile starting material for the synthesis of a variety of fused heterocyclic systems. The aldehyde functionality provides a reactive handle for cyclization reactions, while the fluorine atom can influence the reactivity and biological activity of the final products.

One notable application is in the synthesis of pyrido[2,3-d]pyrimidines , a class of compounds with significant biological activities. nih.govresearchgate.net While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic strategies for pyrido[2,3-d]pyrimidines often involve the condensation of a substituted aminopyrimidine with a three-carbon component. jocpr.com The aldehyde group of this compound can, in principle, participate in reactions like the Knoevenagel condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization to furnish the pyridone ring fused to the pyrimidine (B1678525) core. rsc.orgjocpr.comnih.govresearchgate.netsphinxsai.com

The general synthesis of pyrido[2,3-d]pyrimidines can be achieved through various routes, including the reaction of 6-aminouracils with 1,3-dicarbonyl compounds or their equivalents. jocpr.com For instance, the reaction of 6-aminouracil (B15529) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. jocpr.com

Scaffold for the Development of Pyrimidine Derivatives with Modified Functional Groups

The aldehyde group in this compound is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. This functional group tolerance is crucial for generating libraries of pyrimidine derivatives with diverse properties.

Standard carbonyl chemistry can be readily applied to modify the aldehyde. For example, the Wittig reaction offers a powerful method to convert the aldehyde into an alkene, thereby introducing a carbon-carbon double bond with controlled stereochemistry. wikipedia.orgmasterorganicchemistry.comresearchgate.netudel.edu This reaction involves the treatment of the aldehyde with a phosphorus ylide. wikipedia.orgmasterorganicchemistry.com

Another key transformation is the Knoevenagel condensation , where the aldehyde reacts with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form a new carbon-carbon double bond. rsc.orgjocpr.comnih.govresearchgate.netsphinxsai.com These resulting α,β-unsaturated systems are themselves versatile intermediates for further reactions.

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to another set of functionalized pyrimidine derivatives. These modifications are fundamental in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to understand their effect on biological activity.

Role in the Construction of Complex Chemical Architectures (e.g., Polycyclic Systems)

The reactivity of this compound extends to the construction of more intricate polycyclic systems. The pyrimidine ring can act as a core scaffold onto which additional rings are fused, leading to complex three-dimensional structures.

While direct examples utilizing this compound are not prominently reported, the synthesis of fused pyrimidine derivatives often involves intramolecular cyclization reactions of appropriately substituted pyrimidine precursors. nih.govnih.gov For instance, a pyrimidine bearing a side chain with a terminal nucleophile can undergo cyclization onto the pyrimidine ring or an adjacent functional group.

Metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, on a halogenated pyrimidine scaffold can introduce complex aryl or vinyl substituents. nih.govnih.gov Although the fluorine atom in this compound is generally less reactive in such couplings compared to heavier halogens, its presence can still influence the electronic environment of the ring and subsequent reactivity. Decarboxylative cross-coupling reactions of pyrimidine carboxylic acids also provide a route to substituted pyrimidines. researchgate.net

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wider range of chemical space and identify novel biologically active compounds. nih.govstrath.ac.ukdundee.ac.ukresearchgate.netpitt.edu this compound, with its multiple reactive sites, is a potentially valuable building block for DOS and combinatorial chemistry. nih.govnih.gov

The aldehyde group can be utilized in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This strategy is highly efficient for generating libraries of compounds. The fluorine atom can serve as a point of diversification, as its replacement with other nucleophiles can lead to a range of derivatives with different properties.

Challenges and Considerations in the Research of 2 Fluoropyrimidine 5 Carbaldehyde

Synthetic Challenges (e.g., Regioselectivity, Yield Optimization)

The synthesis of 2-Fluoropyrimidine-5-carbaldehyde is a nuanced process where control over regioselectivity and the optimization of reaction yields are paramount challenges for chemists.

Regioselectivity: A significant hurdle in the synthesis of substituted pyrimidines is achieving the desired regioselectivity—the preferential reaction at one position over others. For instance, in the functionalization of a pyrimidine (B1678525) ring, reactions can occur at different carbon atoms, leading to a mixture of isomers that are often difficult to separate. Research into the functionalization of similar compounds, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, has highlighted the importance of carefully selecting catalysts and reaction conditions to direct substitution to the desired position. Methodologies employing phase transfer catalysts have been explored to enhance regioselectivity in crucial bond-forming steps. The development of metal-free, regioselective synthetic routes for other substituted pyrimidines also underscores the ongoing effort to control isomer formation in this class of compounds. rsc.org

A summary of synthetic strategies for pyrimidine derivatives, which can inform the synthesis of this compound, is presented below.

| Synthetic Strategy | Advantages |

| Multicomponent Reactions (MCRs) | Higher yields, shorter reaction times, simplified workup, reduced waste. jmaterenvironsci.comrasayanjournal.co.in |

| Phase Transfer Catalysis | Improved regioselectivity in bond-forming reactions. |

| Metal-Free Synthesis | Avoids residual metal contamination in the final product. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased product yields, enhanced purities. researchgate.net |

| Ultrasonication | Shorter reaction times, excellent yields at room temperature. researchgate.net |

Purity and Stability Considerations

Ensuring the purity and stability of this compound is critical for its reliable use in research and development, particularly in fields like medicinal chemistry where impurities could lead to erroneous biological data.

Purity: Impurities can originate from starting materials, side products formed during the reaction, or degradation over time. Purification methods such as column chromatography and recrystallization are typically employed to isolate the compound in a highly pure form. The development of cleaner and more selective reactions, such as those employing green chemistry principles, can lead to relatively purer products, simplifying the purification process. rasayanjournal.co.in

Environmental and Sustainable Chemistry Aspects of Synthesis

The environmental impact of chemical synthesis is a major consideration in contemporary research. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com

Traditional synthetic methods for pyrimidines often involve hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green chemistry approaches offer more sustainable alternatives. These methods include:

Use of Green Solvents: Water is increasingly used as a green solvent for organic synthesis, offering an environmentally safe medium for chemical reactions. jmaterenvironsci.com

Catalysis: The use of reusable catalysts, including organocatalysts and modified nanoparticles, can replace stoichiometric reagents, leading to less waste. rsc.orgresearchgate.net

Solvent-Free Reactions: Techniques like mechanical grinding or ball milling can facilitate reactions in the absence of solvents, leading to clean reactions, high yields, and simple workup procedures. researchgate.netnih.gov

Energy Efficiency: Methods like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

By adopting these greener strategies, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally benign. researchgate.net

Future Directions in Research on 2 Fluoropyrimidine 5 Carbaldehyde

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and scalable synthetic routes to 2-Fluoropyrimidine-5-carbaldehyde is a fundamental prerequisite for its widespread use. Future research will likely focus on moving beyond traditional, multi-step syntheses to more elegant and atom-economical approaches.

One promising avenue is the exploration of C-H activation strategies. Direct formylation of a 2-fluoropyrimidine (B1295296) precursor at the C5 position would represent a highly efficient method, minimizing protecting group manipulations and reducing waste. The development of novel transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, will be crucial for achieving high regioselectivity and yields in such transformations.

Furthermore, the investigation of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Continuous flow reactors can enable the use of hazardous reagents with greater safety and allow for rapid optimization of reaction parameters.

Another area of interest is the use of biocatalysis . Engineered enzymes could potentially offer a highly selective and environmentally friendly route to the target molecule or its key intermediates. For instance, the use of nucleoside transglycosylases could be explored for the synthesis of related ribonucleoside analogues. rsc.org

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| C-H Activation/Formylation | High atom economy, reduced step count | Catalyst development for high regioselectivity |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design and optimization for specific reactions |

| Biocatalysis | High selectivity, green chemistry principles | Enzyme discovery and engineering for target substrate |

| From Halogenated Pyrimidines | Readily available starting materials | Potentially harsh reaction conditions, multiple steps |

Development of Advanced Derivatization Strategies

The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse molecular libraries. Future research will undoubtedly focus on developing advanced derivatization strategies to access novel chemical space.

Reductive amination is a key reaction that will be extensively explored to introduce a variety of amine-containing substituents. This will enable the synthesis of a broad range of analogues with potential biological activity. The use of advanced reducing agents and catalytic systems will be important for achieving high efficiency and chemoselectivity.

Wittig-type reactions and related olefination methods will provide access to derivatives with carbon-carbon double bonds, which can be further functionalized. These reactions are crucial for extending the carbon framework and introducing new functionalities.

Furthermore, the development of multicomponent reactions involving this compound as a key component will be a significant area of research. These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms will be a transformative step in accelerating its application in various fields. Automated systems can perform reactions, purifications, and analyses in a continuous and high-throughput manner, significantly speeding up the drug discovery and materials development process. researchgate.net

By immobilizing reagents or catalysts on solid supports within a flow reactor, the synthesis and derivatization of this compound can be streamlined. chemrxiv.org This approach facilitates easy purification and allows for the sequential addition of different building blocks to generate large libraries of compounds for screening. chemrxiv.org Machine learning algorithms can be coupled with these automated systems to predict optimal reaction conditions and guide the synthesis of molecules with desired properties. researchgate.net

Deeper Computational Insights into Reactivity and Properties

Computational chemistry will play a pivotal role in guiding the experimental exploration of this compound. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, reactivity, and spectroscopic properties. chemrevlett.com

Key areas for computational investigation include:

Mapping the electrostatic potential surface: This will help in predicting the sites for nucleophilic and electrophilic attack, thus guiding derivatization strategies.

Calculating reaction barriers: Computational modeling can be used to predict the feasibility of different synthetic routes and optimize reaction conditions.

Predicting molecular properties: Properties such as lipophilicity, solubility, and metabolic stability can be estimated computationally, aiding in the design of drug-like molecules.

Simulating interactions with biological targets: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to specific proteins, providing a rational basis for drug design.

Expanding its Utility as a Building Block in Emerging Chemical Fields

The unique combination of a fluorinated pyrimidine (B1678525) and a reactive aldehyde group makes this compound a highly attractive building block for various emerging chemical fields.

In medicinal chemistry , it can serve as a scaffold for the development of novel therapeutic agents. The fluoropyrimidine moiety is a well-established pharmacophore in anticancer drugs, such as 5-fluorouracil (B62378). nih.gov The aldehyde group allows for the introduction of diverse side chains to modulate the pharmacological properties and target specificity.

In materials science , the incorporation of this compound into polymers or organic electronic materials could lead to novel materials with interesting properties. The fluorine atom can enhance thermal stability and influence the electronic characteristics of the material.

In the field of chemical biology , derivatives of this compound could be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be synthesized to visualize specific cellular components or track the distribution of a drug.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-fluoropyrimidine-5-carbaldehyde in high purity?

- Methodology : The compound is typically synthesized via nucleophilic fluorination of pyrimidine precursors or through oxidation of 5-hydroxymethyl derivatives. Key steps include controlled fluorination using agents like DAST (diethylaminosulfur trifluoride) and subsequent oxidation with MnO₂ or TEMPO/oxone systems. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Critical Parameters : Maintain anhydrous conditions during fluorination to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (singlet), while pyrimidine protons appear as doublets in δ 8.5–9.0 ppm. Fluorine coupling (J = 50–55 Hz) confirms substitution .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. Pyrimidine carbons show distinct splitting due to fluorine coupling .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 126 (C₅H₃FN₂O⁺) with fragmentation patterns confirming the aldehyde and fluoropyrimidine moieties .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Contradiction Analysis :

- Repeat Experiments : Ensure reproducibility under controlled conditions (e.g., solvent, temperature).

- High-Field NMR : Use 500 MHz+ instruments to resolve overlapping signals.

- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA). The InChI key (GAUDQBASERVUGM-UHFFFAOYSA-N) from related analogs can aid modeling .

Q. What strategies optimize the stability of this compound during storage?

- Stability Protocols :

- Storage : Keep at –20°C under inert atmosphere (argon) to prevent aldehyde oxidation and moisture-induced decomposition.

- Solvent Choice : Store in anhydrous DMSO or THF; avoid protic solvents like methanol.

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Q. How does the introduction of fluorine at the pyrimidine ring influence the reactivity of the aldehyde group?

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, increasing the aldehyde’s electrophilicity. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) but may reduce stability in aqueous media.

- Steric Considerations : The small size of fluorine minimizes steric hindrance, allowing efficient cross-coupling reactions (e.g., Suzuki-Miyaura) at the aldehyde position .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict transition states and activation energies.

- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS.

- Hammett Constants : Use σₚ values for fluorine to estimate rate constants in substituent-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.